2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure, which incorporates both a pyrimidine and a bicyclic azabicyclo framework. This compound is notable for its potential applications in medicinal chemistry and organic synthesis due to its structural features that may interact with biological targets.
The synthesis and properties of this compound have been explored in various studies, highlighting its relevance in organic synthesis and biological evaluations. The compound's structure allows it to serve as an intermediate in the synthesis of other biologically active molecules.
This compound can be classified under the category of heterocyclic compounds, specifically those containing nitrogen and sulfur atoms within their rings. It is also categorized as an aldehyde due to the presence of the carbaldehyde functional group.
The synthesis of 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde typically involves multi-step synthetic routes that incorporate various chemical reactions such as cyclization, functionalization, and oxidation.
The molecular formula for 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde is , with a molecular weight of approximately 203.24 g/mol. The structural representation includes:
The InChI key for this compound is DRGJXMSIERBPAX-UHFFFAOYSA-N
, while its canonical SMILES representation is C1CC2CCC1N2C3=NC=C(C=N3)C=O
. These identifiers are useful for database searches and molecular modeling applications.
The compound can participate in various chemical reactions, including:
The choice of reagents and reaction conditions significantly affects yield and purity, making optimization essential for industrial applications.
The mechanism by which 2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biochemical pathways, potentially leading to therapeutic effects in various biological systems.
The physical properties include:
Key chemical properties include:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3